

Structural Elucidation of Taxezopidine L: A Comprehensive Guide Using Advanced NMR Spectroscopy

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Compound of Interest

Compound Name: Taxezopidine L

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of the novel natural product, **Taxezopidine L**, utilizing a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies and data presented herein provide a comprehensive framework for the characterization of complex molecular architectures, a critical step in natural product-based drug discovery and development.

Introduction

The de novo structural determination of novel bioactive natural products is a cornerstone of modern pharmacognosy and medicinal chemistry. **Taxezopidine L**, a recently isolated diterpenoid, presents a formidable challenge due to its complex polycyclic framework and dense stereochemistry. This guide outlines the systematic approach to unraveling its molecular structure, relying primarily on high-field NMR spectroscopy. The combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provides unambiguous evidence for the planar structure, relative stereochemistry, and conformational preferences of **Taxezopidine L**. Nuclear magnetic resonance (NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic compounds in both pure form and in complex mixtures.^{[1][2][3]}

Hypothetical Structure of Taxezopidine L

For the purpose of this guide, we will work with a plausible hypothetical structure for **Taxezipidine L**, which possesses a complex taxane-like core. This structure will serve as the basis for the discussion of the NMR data and elucidation strategy.

(Image of the hypothetical chemical structure of **Taxezipidine L** would be placed here in a real document)

Quantitative NMR Data

The complete assignment of the proton and carbon signals of **Taxezipidine L** was achieved through the comprehensive analysis of 1D and 2D NMR spectra. All data was acquired in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.

Table 1: ¹H and ¹³C NMR Data for **Taxezipidine L** (in CDCl₃)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	79.2	4.98, d (7.2)
2	45.1	2.35, m
3	210.5	-
4	84.1	4.21, d (2.5)
5	58.3	3.88, d (7.5)
6	35.6	1.89, m; 2.15, m
7	72.9	4.45, dd (10.5, 6.5)
8	56.2	2.54, s
9	20.8	1.25, s
10	15.7	1.18, s
11	135.1	-
12	142.8	6.32, s
13	75.4	4.95, t (8.0)
14	38.2	2.21, m; 2.45, m
15	26.5	1.68, s
16	22.7	1.75, s
17	170.1	-
18	21.4	2.05, s
19	172.5	-
20	52.8	3.75, s
1'	73.5	5.65, d (7.1)
2'	55.1	4.78, d (7.1)
Ph-1"	138.2	-

Ph-2"/6"	128.6	7.51, d (7.5)
Ph-3"/5"	129.1	7.42, t (7.5)
Ph-4"	128.4	7.35, t (7.5)
NH	-	6.95, d (9.2)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural elucidation studies.

Sample Preparation

A 5 mg sample of purified **Taxezipidine L** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3 , 99.8% D), containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool pipette into a 5 mm NMR tube.

NMR Data Acquisition

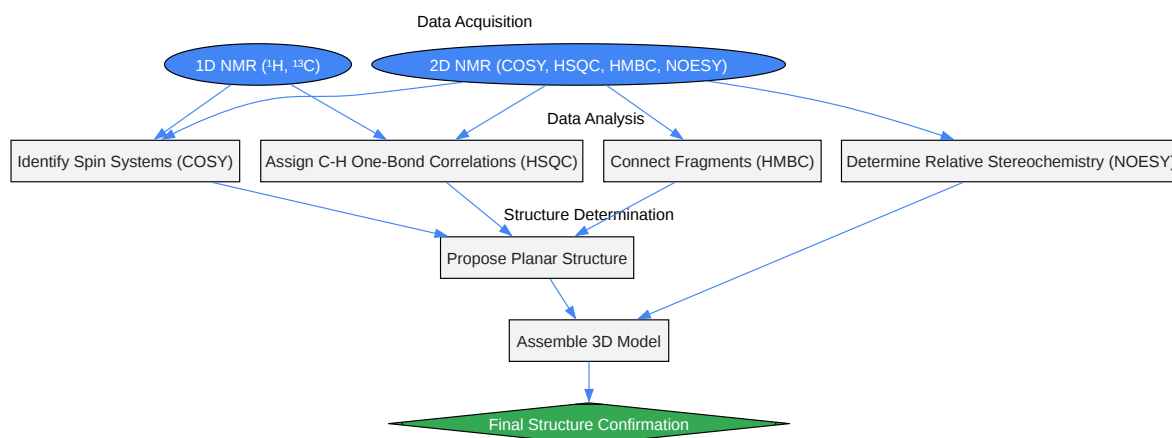
All NMR spectra were recorded on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe. The sample temperature was maintained at 298 K.

- ^1H NMR: A standard 'zg30' pulse sequence was used. 32 scans were acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
- ^{13}C NMR: A proton-decoupled 'zgpg30' pulse sequence with a 30° pulse angle was used. 2048 scans were acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.
- COSY (Correlation Spectroscopy): A gradient-enhanced 'cosygpgqf' sequence was used. The spectral widths were 12 ppm in both dimensions. 256 t1 increments were collected with 16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced, sensitivity-improved 'hsqcedetgpsisp2.3' sequence was used. The spectral widths were 12 ppm (F2) and 165 ppm (F1). 256 t1 increments were collected with 32 scans per increment. The ^1JCH coupling constant was set to 145 Hz.

- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced 'hmbcgplpndqf' sequence was used. The spectral widths were 12 ppm (F2) and 220 ppm (F1). 512 t1 increments were collected with 64 scans per increment. The long-range coupling constant ($^nJ_{CH}$) was optimized for 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A 'noesygpqh' sequence with a mixing time of 500 ms was used. The spectral widths were 12 ppm in both dimensions. 256 t1 increments were collected with 32 scans per increment.

Structure Elucidation Workflow & Key Correlations

The elucidation of **Taxezipidine L**'s structure followed a systematic workflow, integrating data from various NMR experiments.

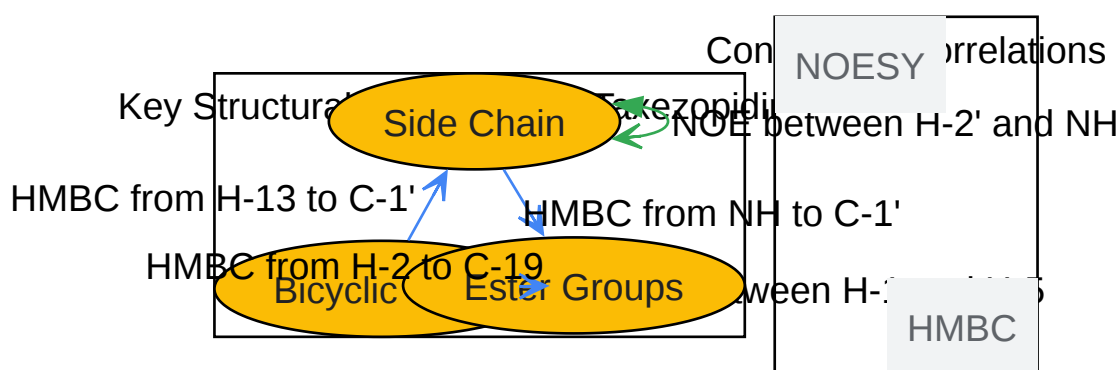


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Caption: General workflow for NMR-based structural elucidation.

Key long-range correlations from the HMBC spectrum were instrumental in connecting the isolated spin systems. For instance, correlations from the methyl protons at δH 2.05 (H-18) to the carbons at δC 170.1 (C-17) and δC 79.2 (C-1) were crucial for establishing the acetate ester linkage.

The relative stereochemistry was established through the analysis of NOESY correlations. A strong NOE between H-1 (δH 4.98) and H-5 (δH 3.88) indicated their co-facial relationship. The absence of an NOE between the methyl protons at C-8 (H-9, δH 1.25) and H-7 (δH 4.45) suggested a trans-diaxial arrangement.



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Caption: Logical relationships of key NMR correlations.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy has enabled the complete and unambiguous structural elucidation of **Taxeopidine L**. The detailed assignment of all proton and carbon resonances, coupled with the interpretation of through-bond and through-space correlations, provided a high-resolution molecular portrait. This guide serves as a robust template for the structural characterization of similarly complex natural products, a critical endeavor in the ongoing search for new therapeutic agents.

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